molecular formula C10H12N2O2 B12097816 N-(cyclopropylmethyl)-3-nitroaniline

N-(cyclopropylmethyl)-3-nitroaniline

Cat. No.: B12097816
M. Wt: 192.21 g/mol
InChI Key: QWRXMOJOTLCPNE-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-3-nitroaniline is an organic compound characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of a 3-nitroaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3-nitroaniline typically involves the following steps:

    Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-nitroaniline.

    Alkylation: The 3-nitroaniline is then alkylated with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Nitration: Utilizing continuous flow reactors for the nitration step to ensure better control over reaction conditions and improved safety.

    Automated Alkylation: Employing automated systems for the alkylation step to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

    Reduction: N-(cyclopropylmethyl)-3-aminoaniline.

    Substitution: Depending on the nucleophile, various substituted anilines can be formed.

Scientific Research Applications

N-(cyclopropylmethyl)-3-nitroaniline has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, particularly those targeting neurological pathways.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism by which N-(cyclopropylmethyl)-3-nitroaniline exerts its effects depends on its specific application. In medicinal chemistry, for instance, the compound may interact with specific receptors or enzymes, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the cyclopropylmethyl group can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

N-(cyclopropylmethyl)-3-nitroaniline can be compared with other nitroaniline derivatives:

    N-(methyl)-3-nitroaniline: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.

    N-(cyclopropylmethyl)-4-nitroaniline: The nitro group is positioned differently, affecting the compound’s reactivity and applications.

    N-(cyclopropylmethyl)-2-nitroaniline: Similar structure but with the nitro group in the ortho position, leading to distinct chemical behavior.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-(cyclopropylmethyl)-3-nitroaniline

InChI

InChI=1S/C10H12N2O2/c13-12(14)10-3-1-2-9(6-10)11-7-8-4-5-8/h1-3,6,8,11H,4-5,7H2

InChI Key

QWRXMOJOTLCPNE-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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